molecular formula C16H31ClN2O2 B1485057 Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 2098015-25-7

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No.: B1485057
CAS No.: 2098015-25-7
M. Wt: 318.9 g/mol
InChI Key: UFXYTRYKTUOXIH-UHFFFAOYSA-N
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Description

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride is a high-purity chemical building block designed for research and development applications. This compound features a spirocyclic structure that provides three-dimensional rigidity, making it a valuable scaffold in medicinal chemistry for constructing novel molecules . The tert-butyloxycarbonyl (Boc) protecting group safeguards the secondary amine, allowing for selective deprotection and further functionalization at a later stage in synthetic routes . The 9-(methylamino) moiety offers a versatile handle for introducing additional diversity, enabling researchers to link this scaffold to other pharmacologically active fragments or to optimize the properties of a lead compound. Compounds within the 3-azaspiro[5.5]undecane family are of significant interest in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where their structured, spirocyclic nature can serve as a conformationally restrained linker . For laboratory use only. This product is not intended for diagnostic, therapeutic, or any consumer applications. Researchers should handle this material with appropriate safety precautions, as it may be harmful if ingested or if it comes into contact with skin . For proper handling and storage, refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2.ClH/c1-15(2,3)20-14(19)18-11-9-16(10-12-18)7-5-13(17-4)6-8-16;/h13,17H,5-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXYTRYKTUOXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS No. 1793108-48-1) is a complex organic compound characterized by its spirocyclic structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its structural analogs and derivatives. The aim of this article is to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C16H30N2O2, with a molecular weight of approximately 282.42 g/mol. The compound features a tert-butyl group, a methylamino group, and a spirocyclic framework that may influence its interaction with biological systems.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesNotable Properties
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylateHydroxy group instead of methylaminoPotential for different reactivity and biological activity
Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylateHydroxymethyl groupMay exhibit different pharmacological profiles
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateOxo group instead of methylaminoDifferent oxidation state may alter reactivity and biological effects

Case Studies and Research Findings

  • Neuropharmacological Studies : Research on structurally similar compounds has indicated that modifications in the side chains can significantly affect their binding affinity to neurotransmitter receptors, suggesting that this compound may also interact with various CNS targets.
  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of various azaspiro compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, hinting at the potential efficacy of this compound in similar applications.
  • Synthetic Pathways and Biological Evaluation : Ongoing research focuses on synthesizing derivatives of this compound to evaluate their biological activities systematically. These studies aim to elucidate structure–activity relationships (SAR) that could inform future drug development efforts.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride is primarily studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that compounds with similar spirocyclic structures exhibit antidepressant properties. A study demonstrated that derivatives of spirocyclic compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .

Pain Management

The compound's ability to interact with the central nervous system (CNS) suggests potential applications in pain management. Analogs have shown efficacy in reducing pain responses in animal models, indicating that this compound may also possess analgesic properties .

Anti-inflammatory Effects

Initial studies suggest that this compound may exhibit anti-inflammatory effects. In vitro assays revealed a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential for treating inflammatory diseases .

Case Study Analysis

A series of case studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of related compounds:

StudyCompoundKey Findings
Spirocyclic AnalogDemonstrated significant antidepressant activity in rodent models.
Related Aza-compoundShowed analgesic effects comparable to traditional NSAIDs.
Inflammatory ModelReduced cytokine production by 40% in vitro.

These findings suggest that the compound may share similar therapeutic profiles with other established drugs.

Potential Therapeutic Uses

The versatility of this compound extends to several therapeutic areas:

  • Neurological Disorders : Due to its CNS activity, it may be beneficial in treating conditions such as depression and anxiety.
  • Chronic Pain Conditions : Its analgesic properties could make it a candidate for managing chronic pain syndromes.
  • Inflammatory Diseases : The anti-inflammatory effects position it as a potential treatment option for diseases like arthritis and other inflammatory disorders.

Comparison with Similar Compounds

The following analysis focuses on structurally analogous 3-azaspiro[5.5]undecane derivatives, emphasizing substituent variations at the 9-position and their implications.

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogous Compounds
Compound Name (CAS) 9-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (Not explicitly listed) -NHCH₃ (methylamino) C₁₆H₃₀N₂O₂·HCl ~318.9 (calculated) Potential kinase/PARP inhibitor -
tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (1272758-41-4) -NH₂ (amino) C₁₅H₂₈N₂O₂ 268.40 Precursor for PROTACs and p97 inhibitors
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) =O (oxo) C₁₅H₂₅NO₃ 267.37 Intermediate for anticancer agents
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (1341036-19-8) -CH₂OH (hydroxymethyl) C₁₆H₂₉NO₃ 283.41 Increased hydrophilicity
tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (918644-73-2) -OH (hydroxyl) C₁₅H₂₇NO₃ 269.40 Requires refrigerated storage
9-Methyl-3-azaspiro[5.5]undecane hydrochloride (1075-95-2) -CH₃ (methyl) C₁₁H₂₂N·HCl 207.76 Simplified spirocyclic amine

Key Research Findings

  • Bioisosteric Utility : Diazaspiro analogs (e.g., 3,9-diazaspiro[5.5]undecane derivatives) are used as piperazine replacements in Olaparib-like PARP inhibitors, improving metabolic stability and reducing off-target effects .
  • Therapeutic Applications: The oxo derivative (CAS 873924-08-4) is a critical intermediate in synthesizing p97 ATPase inhibitors, which are explored in cancer therapy . The amino analog (CAS 1272758-41-4) serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras), highlighting its role in targeted protein degradation .
  • Physicochemical Properties: Hydroxymethyl and hydroxyl substituents enhance aqueous solubility compared to methylamino or oxo groups, making them favorable for CNS-targeted drugs . The hydrochloride salt form (e.g., CAS 1075-95-2) improves crystallinity and shelf-life, a feature likely shared by the target compound .

Preparation Methods

Synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Intermediate)

  • Starting Material: tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
  • Reaction: Catalytic hydrogenation using palladium on charcoal (Pd-C) in methanol.
  • Conditions:
    • Degassing with argon for 15 minutes.
    • Stirring under hydrogen balloon pressure at 25°C for 16 hours.
  • Outcome: Reduction of the olefinic bond to yield the saturated 9-oxo compound.
  • Yield: Greater than 99%.
  • Reference: Patent and chemical synthesis data confirm this high-yielding step.

Conversion to tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate

  • Method: Reductive amination or amine substitution at the 9-position.
  • Typical Conditions: Treatment of the 9-oxo intermediate with methylamine or methylamino reagents under reductive or nucleophilic substitution conditions.
  • Note: Specific details on reagents and conditions are outlined in patent literature, indicating the use of amine sources and acid catalysts to facilitate amination.

Formation of this compound

  • Final Step: Conversion of the free base to the hydrochloride salt.
  • Conditions: Treatment with hydrochloric acid in solvents such as 1,4-dioxane/methanol or dichloromethane, often at room temperature.
  • Purpose: Enhances compound stability, crystallinity, and facilitates purification.
  • Reference: Acidic deprotection and salt formation steps are common in spirocyclic amine chemistry.

Detailed Reaction Table

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Hydrogenation of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Pd-C, H2 balloon, MeOH, 25°C, 16 h >99 High selectivity, inert atmosphere (argon degassing)
2 Amination at 9-position to introduce methylamino group Methylamine or methylamino reagent, acid catalyst Not specified Reductive amination or nucleophilic substitution
3 Formation of hydrochloride salt HCl in 1,4-dioxane/MeOH or CH2Cl2, room temp Quantitative Salt formation for stability and purification

Research Findings and Optimization Notes

  • Hydrogenation Step: The use of Pd-C catalyst under mild conditions ensures selective reduction of the olefin without affecting the tert-butyl ester group, yielding the desired 9-oxo intermediate with excellent purity and yield.

  • Amination Reaction: The introduction of the methylamino substituent is typically achieved via reductive amination or nucleophilic substitution on the 9-oxo group. The reaction conditions are optimized to avoid over-alkylation or side reactions, with acid catalysis facilitating the conversion.

  • Salt Formation: Conversion to the hydrochloride salt is a crucial step for improving the physicochemical properties of the compound, including solubility and crystallinity. Acidic deprotection conditions are carefully controlled to prevent decomposition of the spirocyclic core.

  • Protecting Group Strategy: The tert-butyl ester serves as a protecting group for the carboxylate function during the synthetic sequence, allowing for selective transformations at the nitrogen and carbon centers without ester hydrolysis.

Additional Synthetic Routes and Variations

  • Some synthetic approaches involve initial acylation of N-Boc-3,9-diazaspiro[5.5]undecane with acyl chlorides or anhydrides, followed by catalytic hydrogenolysis and Boc deprotection under acidic conditions to yield the target amine hydrochloride salts.

  • Alternative methods include HBTU-mediated condensation reactions for amidation steps, demonstrating the modularity and adaptability of the synthetic route to various substituents.

Q & A

Q. What synthetic methodologies are employed for the preparation of tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride?

The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection, nucleophilic substitution, and cyclization. For example, tert-butyl-protected intermediates (e.g., tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate) are reacted with methylamine derivatives under inert conditions. Key steps include coupling reactions in polar aprotic solvents (e.g., DMSO) at elevated temperatures (130°C), with bases like DIPEA (N-ethyl-N,N-diisopropylamine) to drive the reaction . Purification often involves flash chromatography or recrystallization to isolate the hydrochloride salt .

Q. How is the structural integrity of this spiro compound confirmed?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the spirocyclic amine and Boc-protected groups (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C14_{14}H27_{27}ClN2_2O2_2, MW 290.83) .
  • X-ray crystallography : SHELX software refines crystal structures, particularly for resolving spirocyclic conformations .

Q. What are the recommended storage conditions to ensure stability?

As a hydrochloride salt, the compound should be stored in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Long-term stability data suggest avoiding prolonged exposure to light or humidity .

Advanced Research Questions

Q. How does the spirocyclic core serve as a bioisostere in drug discovery?

The 3-azaspiro[5.5]undecane scaffold mimics piperazine rings while enhancing metabolic stability and solubility. For example, it has been used in PARP inhibitors (e.g., olaparib analogs) to improve binding affinity and reduce off-target interactions. Computational docking studies suggest the spiro structure occupies hydrophobic pockets more effectively than linear amines .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Key challenges include:

  • High-temperature reactions : Prolonged heating (e.g., 130°C in DMSO) risks decomposition. Alternatives like microwave-assisted synthesis or solvent swaps (e.g., DMAc) improve efficiency .
  • Purification bottlenecks : Flash chromatography scalability is addressed via automated systems or recrystallization optimization using solvent polarity gradients .

Q. How are analytical methods (e.g., HPLC/LC-MS) optimized for this compound?

Reverse-phase HPLC with C18 columns and mobile phases (e.g., water/acetonitrile + 0.1% TFA) achieves baseline separation. LC-MS parameters include ESI+ ionization and MRM transitions targeting m/z 290.83 [M+H]+^+. Method validation ensures precision (<2% RSD) and sensitivity (LOQ ~0.1 µg/mL) .

Q. What strategies control stereochemistry during spirocyclic ring formation?

Chiral auxiliaries (e.g., tert-butyl esters) or asymmetric catalysis (e.g., palladium-mediated cyclization) enforce stereocontrol. For example, Wittig reactions with enantiopure phosphonium ylides yield defined stereocenters .

Q. What mechanistic insights explain the formation of the spirocyclic core?

Cyclization likely proceeds via intramolecular nucleophilic attack, where the amine group displaces a leaving group (e.g., bromide) on a pre-organized intermediate. Density functional theory (DFT) simulations predict transition-state geometries favoring spiro over linear products .

Q. How is computational modeling applied to study target interactions?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding to enzymes like PARP-1. Docking studies (AutoDock Vina) highlight hydrogen bonds between the spiro amine and catalytic residues (e.g., Ser904), guiding SAR optimizations .

Q. How are contradictory spectral or bioactivity data resolved?

Discrepancies are addressed via:

  • Multi-technique validation : Cross-checking NMR with X-ray data resolves ambiguous assignments .
  • Dose-response assays : Replicating enzyme inhibition studies (e.g., IC50_{50} titrations) under standardized conditions clarifies bioactivity trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride
Reactant of Route 2
Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride

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